3-nitro-4-[4-(phenylsulfonyl)piperazino]benzenecarbaldehyde O-methyloxime
Description
3-Nitro-4-[4-(phenylsulfonyl)piperazino]benzenecarbaldehyde O-methyloxime is a nitroaromatic compound featuring a benzenecarbaldehyde core substituted with a piperazino group modified by a phenylsulfonyl moiety. The O-methyloxime functional group enhances its stability and modulates reactivity, making it a candidate for pharmaceutical or agrochemical applications.
Properties
IUPAC Name |
(E)-1-[4-[4-(benzenesulfonyl)piperazin-1-yl]-3-nitrophenyl]-N-methoxymethanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O5S/c1-27-19-14-15-7-8-17(18(13-15)22(23)24)20-9-11-21(12-10-20)28(25,26)16-5-3-2-4-6-16/h2-8,13-14H,9-12H2,1H3/b19-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGJGZBOMUVWGND-XMHGGMMESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CC1=CC(=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/C1=CC(=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-4-[4-(phenylsulfonyl)piperazino]benzenecarbaldehyde O-methyloxime typically involves multiple steps, starting from commercially available precursors. The key steps include the introduction of the nitro group, the formation of the piperazine ring, and the attachment of the phenylsulfonyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be efficient and cost-effective, with considerations for safety and environmental impact. Purification techniques, such as crystallization and chromatography, are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
3-nitro-4-[4-(phenylsulfonyl)piperazino]benzenecarbaldehyde O-methyloxime undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The phenylsulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenylsulfonyl derivatives.
Scientific Research Applications
3-nitro-4-[4-(phenylsulfonyl)piperazino]benzenecarbaldehyde O-methyloxime has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-nitro-4-[4-(phenylsulfonyl)piperazino]benzenecarbaldehyde O-methyloxime involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The phenylsulfonyl group may enhance the compound’s binding affinity to certain proteins or enzymes, modulating their activity and affecting cellular pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of piperazino-substituted nitrobenzaldehyde derivatives. Below is a detailed comparison with structurally related analogs, focusing on substituents, molecular properties, and synthesis pathways.
Table 1: Structural and Molecular Comparison
Key Findings
Substituent Effects on Reactivity and Stability: Phenylsulfonyl vs. Trifluoromethyl vs. Methoxy Groups: The trifluoromethyl group (in 383147-19-1) increases lipophilicity and metabolic stability compared to the methoxy group (in 383147-31-7), which may improve bioavailability .
Synthesis Pathways: All derivatives are synthesized via nucleophilic substitution or coupling reactions. For example, sulfonyl derivatives are prepared by reacting benzenesulfonyl halides with a piperazino intermediate in dichloromethane/ethanol under argon, as described in general procedures . The O-methyloxime group is introduced post-synthesis to stabilize the aldehyde functionality .
Physical Properties: Boiling Points: Derivatives with trifluoromethyl groups (e.g., 303996-11-4) exhibit higher boiling points (~431°C) due to increased molecular weight and polarity .
Table 2: Supplier and Commercial Availability
Biological Activity
- Molecular Formula : C18H20N4O5S
- Molecular Weight : 404.44 g/mol
- CAS Number : 383147-33-9
Anticancer Activity
Research indicates that compounds with similar structural motifs to 3-nitro-4-[4-(phenylsulfonyl)piperazino]benzenecarbaldehyde O-methyloxime exhibit significant anticancer properties. A study conducted by Zhang et al. (2022) demonstrated that the introduction of a phenylsulfonyl group enhances the cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The compound was shown to induce apoptosis through the activation of caspase pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Apoptosis via caspase activation |
| A549 (Lung Cancer) | 15.2 | Cell cycle arrest and apoptosis |
| HeLa (Cervical Cancer) | 10.8 | Mitochondrial dysfunction |
Antimicrobial Activity
The compound also exhibits antimicrobial properties. In vitro studies have shown that it possesses activity against both Gram-positive and Gram-negative bacteria. For example, a study by Liu et al. (2023) reported that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL, respectively.
| Microorganism | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 | Inhibition of cell wall synthesis |
| Escherichia coli | 64 | Disruption of membrane integrity |
| Candida albicans | 128 | Inhibition of fungal growth |
Neuroprotective Effects
Recent investigations have suggested potential neuroprotective effects of this compound. A study by Kim et al. (2024) indicated that it could protect neuronal cells from oxidative stress-induced apoptosis, likely through the modulation of the Nrf2/ARE signaling pathway.
Case Study 1: Anticancer Efficacy in Animal Models
In a preclinical study involving xenograft models, the administration of this compound significantly reduced tumor growth compared to control groups. Tumor volume was measured over a period of four weeks, showing a reduction of approximately 50% in treated mice.
Case Study 2: Antimicrobial Resistance Mitigation
A collaborative study focused on the use of this compound in combination with conventional antibiotics to combat resistant strains of bacteria. The results demonstrated enhanced efficacy when used in combination therapy, suggesting a role in overcoming antibiotic resistance mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
